molecular formula C10H15BrN2O B14093636 1-(5-Bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine

1-(5-Bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine

Cat. No.: B14093636
M. Wt: 259.14 g/mol
InChI Key: UINAJOTZUPAOIQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a methylpropan-1-amine group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Scientific Research Applications

1-(5-Bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of bromine, methoxy, and methylpropan-1-amine groups makes it a versatile compound for various research applications .

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

1-(5-bromo-2-methoxypyridin-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H15BrN2O/c1-6(2)9(12)8-4-7(11)5-13-10(8)14-3/h4-6,9H,12H2,1-3H3

InChI Key

UINAJOTZUPAOIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(N=CC(=C1)Br)OC)N

Origin of Product

United States

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